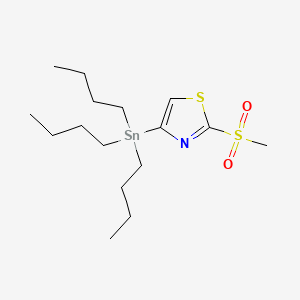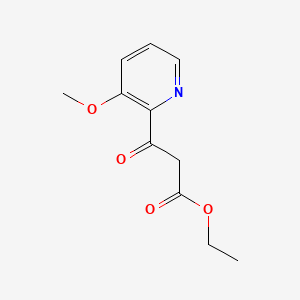
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 can be synthesized through the alkylation of p-cresol with isobutylene in the presence of an acid catalyst. The reaction typically involves heating p-cresol and tert-butyl alcohol with phosphoric acid as a catalyst. The reaction mixture is then neutralized with sodium hydroxide, washed with water, and purified by distillation and recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced by reacting p-cresol with isobutylene in the presence of sulfuric acid. The reaction mixture is neutralized, and the crude product is purified by dissolving it in ethanol, filtering, and drying .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: It is used in studies related to oxidative stress and its effects on biological systems.
Medicine: It is used as a stabilizer in pharmaceuticals to enhance the shelf life of drugs.
Industry: It is used as an additive in fuels, lubricants, and polymers to prevent oxidation and degradation.
Mécanisme D'action
The primary mechanism of action of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is its ability to act as an antioxidant. It inhibits the oxidation of other molecules by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage. This compound interacts with molecular targets such as lipids and proteins, protecting them from oxidative stress .
Comparaison Avec Des Composés Similaires
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is often compared with other antioxidants such as:
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
Uniqueness
- Stability : this compound is more stable under high temperatures compared to BHA and BHT .
- Solubility : It has better solubility in organic solvents compared to propyl gallate .
- Cost : It is more cost-effective than BHA .
Similar Compounds
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
Propriétés
Numéro CAS |
1219805-92-1 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
244.502 |
Nom IUPAC |
1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD |
Clé InChI |
NLZUEZXRPGMBCV-FQMMTBMSSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


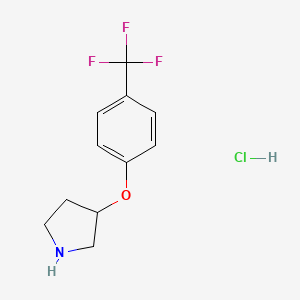
![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)

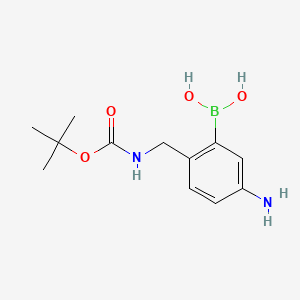
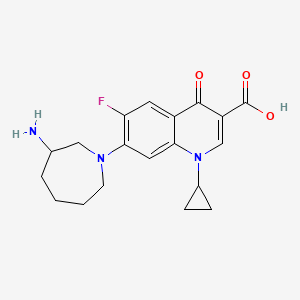
![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)
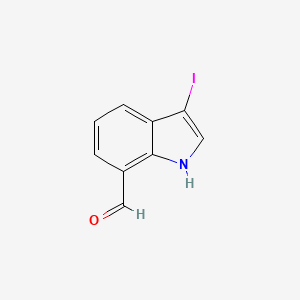
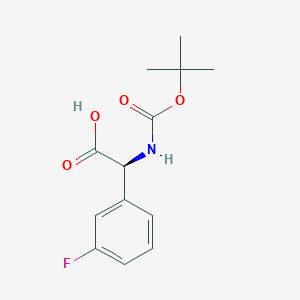


![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)
